Caprylic capric triglycerride
Overview
Description
Caprylic capric triglyceride is a medium-chain triglyceride derived from the esterification of glycerol with caprylic (octanoic) and capric (decanoic) fatty acids. This compound is a colorless, odorless liquid with a light, non-greasy texture, making it highly desirable in formulations where smooth application and skin penetration are required . It is predominantly synthesized from coconut or palm kernel oil and is appreciated for its natural origin, aligning with the growing consumer demand for eco-friendly and sustainable products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Caprylic capric triglyceride is synthesized through the esterification of glycerol with caprylic and capric fatty acids. The process involves the following steps :
Separation of Fatty Acids: The fatty acids are separated from coconut or palm kernel oil using pressure and heat.
Esterification: The separated fatty acids are then esterified with glycerol under controlled conditions of temperature and pressure to form the triglyceride.
Industrial Production Methods
In industrial settings, the production of caprylic capric triglyceride involves large-scale esterification processes. The key steps include :
Hydrolysis of Oils: Coconut or palm kernel oil is hydrolyzed to separate glycerol and fatty acids.
Fractional Distillation: The medium-chain fatty acids (caprylic and capric) are separated by fractional distillation.
Esterification: The fatty acids are esterified with glycerol in the presence of catalysts to produce caprylic capric triglyceride.
Chemical Reactions Analysis
Types of Reactions
Caprylic capric triglyceride undergoes several types of chemical reactions, including:
Hydrolysis: The triglyceride can be hydrolyzed to yield glycerol and free fatty acids.
Esterification and Transesterification: It can participate in esterification and transesterification reactions to form different esters.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water and catalysts such as acids or bases.
Oxidation: Requires oxidizing agents and can occur under high temperature and pressure.
Esterification: Involves the use of alcohols and acids with catalysts like sulfuric acid or enzymes.
Major Products Formed
Hydrolysis: Glycerol and free fatty acids.
Oxidation: Various oxidation products depending on the conditions.
Esterification: Different esters depending on the alcohol used.
Scientific Research Applications
Caprylic capric triglyceride has a wide range of applications in scientific research, including:
Mechanism of Action
Caprylic capric triglyceride exerts its effects primarily through its emollient properties. It forms a barrier on the skin’s surface, slowing the loss of water and enhancing skin hydration . In drug delivery systems, it acts as a carrier, facilitating the penetration of active ingredients into the skin . The compound is metabolized in the body to glycerol and free fatty acids, which are further utilized for energy production .
Comparison with Similar Compounds
Caprylic capric triglyceride is often compared with other medium-chain triglycerides such as:
Glycerol monocaprylocaprate: A monoglyceride with similar emollient properties but different solubility characteristics.
Glycerol dicaprylate: A diglyceride with a larger microemulsion region in phase diagrams.
Fractionated Coconut Oil: Contains similar fatty acids but differs in the separation and re-esterification process.
Caprylic capric triglyceride is unique due to its balanced composition of caprylic and capric acids, providing a combination of stability, non-greasy texture, and excellent skin penetration .
Biological Activity
Caprylic/capric triglyceride, a medium-chain triglyceride derived from coconut and palm kernel oils, has gained attention for its diverse biological activities. This article explores its therapeutic potential, particularly in neurological disorders, skin health, and metabolic functions.
Composition and Metabolism
Caprylic/capric triglyceride consists primarily of caprylic acid (C8) and capric acid (C10). These medium-chain fatty acids are metabolized differently than long-chain fatty acids; they are rapidly absorbed and converted into ketone bodies in the liver, providing an alternative energy source for the brain and muscles. This unique metabolic pathway is particularly beneficial in conditions such as Alzheimer's disease and epilepsy, where glucose metabolism may be impaired .
1. Neurological Disorders
Recent studies have highlighted the potential of caprylic/capric triglyceride in managing neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS). Research conducted on SOD1-G93A transgenic mice demonstrated that dietary supplementation with caprylic triglyceride significantly improved motor function and mitochondrial bioenergetics without adversely affecting body weight or food intake. The treated mice exhibited a 2.5-fold increase in blood ketone levels compared to controls, suggesting enhanced energy metabolism .
Table 1: Effects of Caprylic Triglyceride on SOD1-G93A Mice
Parameter | Control Group | Caprylic Triglyceride Group | Statistical Significance |
---|---|---|---|
Median Survival (days) | 129 | 135 | p = 0.165 |
Motor Function Improvement | Baseline | Significant Improvement | p < 0.05 |
Blood Ketone Levels (mmol/L) | 0.22 ± 0.06 | 0.54 ± 0.10 | p = 0.027 |
These findings indicate that caprylic triglyceride may enhance mitochondrial function and provide symptomatic relief in ALS patients by restoring energy metabolism .
2. Skin Health
Caprylic/capric triglyceride is widely used in dermatological formulations due to its emollient properties. It acts as a skin-conditioning agent that enhances moisture retention and improves skin barrier function. A systematic review of various studies on emollients for eczema revealed that formulations containing caprylic/capric triglyceride significantly improved skin hydration and reduced disease severity scores compared to control treatments .
Table 2: Efficacy of Caprylic Triglyceride in Eczema Treatments
Outcome Measure | Treatment Group | Control Group | Effect Size (MD) |
---|---|---|---|
Disease Severity (EASI Score) | Lowered by 4 | Baseline | -4.0 (95% CI -5.42 to -2.57) |
Participant Satisfaction | Higher Satisfaction Rate | Lower Satisfaction Rate | RR 2.14 (95% CI 1.58 to 2.89) |
Flare Frequency | Fewer Flare Events | More Frequent Flare Events | RR 0.18 (95% CI 0.11 to 0.31) |
The results suggest that caprylic/capric triglyceride not only improves skin hydration but also contributes to overall satisfaction with treatment outcomes in patients with eczema .
3. Metabolic Effects
The role of caprylic/capric triglyceride in promoting ketosis has been explored for its potential benefits in metabolic disorders and obesity management. The rapid conversion of these medium-chain fatty acids into ketones provides an efficient energy source that may aid in weight management and improve cognitive functions, particularly in patients with metabolic syndrome or type II diabetes .
Case Studies
Case Study: ALS Patient Management
A clinical case study involving ALS patients demonstrated that those supplemented with caprylic triglyceride reported improvements in daily functioning and quality of life metrics compared to those receiving standard care alone. Patients noted enhanced energy levels and reduced fatigue, correlating with increased ketone production as observed in animal models .
Case Study: Eczema Treatment
In a separate study focusing on patients with moderate to severe eczema, a formulation containing caprylic/capric triglyceride was applied over eight weeks. Participants experienced significant reductions in itching and flare-ups, alongside improvements in skin elasticity and hydration levels, reinforcing the compound's efficacy as a topical treatment for skin conditions .
Properties
IUPAC Name |
2,3-dihydroxypropyl decanoate;2,3-dihydroxypropyl octanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O4.C11H22O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14;1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h12,14-15H,2-11H2,1H3;10,12-13H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXUBUNVXFYXCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(CO)O.CCCCCCCC(=O)OCC(CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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